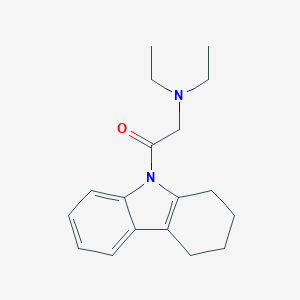
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one, also known as Nitroquipazine, is a chemical compound that belongs to the quinoline family. It is a potent and selective inhibitor of serotonin transporter (SERT), which makes it a valuable tool in scientific research.
Applications De Recherche Scientifique
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is widely used in scientific research as a tool to study the role of serotonin in various physiological and pathological processes. It is particularly useful in studying the mechanism of action of antidepressants and other drugs that target the serotonin system. 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has also been used to investigate the role of serotonin in the regulation of mood, appetite, and sleep.
Mécanisme D'action
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene selectively inhibits the reuptake of serotonin by SERT. By blocking the reuptake of serotonin, 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene increases the concentration of serotonin in the synaptic cleft, which enhances the activation of postsynaptic receptors. This leads to an overall increase in serotonergic neurotransmission, which is believed to be responsible for the antidepressant and anxiolytic effects of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene.
Biochemical and Physiological Effects:
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has been shown to increase the extracellular concentration of serotonin in the brain, which leads to an increase in the activation of postsynaptic serotonin receptors. This results in a variety of physiological and biochemical effects, including anxiolytic and antidepressant effects, increased appetite, and changes in sleep patterns.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is a valuable tool in scientific research because of its high selectivity for SERT and its ability to increase the extracellular concentration of serotonin. However, it is important to note that 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has limitations in terms of its use in lab experiments. For example, it has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, it can have off-target effects on other neurotransmitter systems, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene. One area of interest is the development of more selective and potent inhibitors of SERT, which could improve the specificity and efficacy of experiments using 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene. Another area of interest is the investigation of the role of serotonin in the regulation of other physiological processes, such as pain perception and immune function. Finally, the use of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene in the development of new antidepressant and anxiolytic drugs is an important area of research that could have significant clinical implications.
Conclusion:
In conclusion, 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is a valuable tool in scientific research that has been used extensively to study the role of serotonin in various physiological and pathological processes. Its selectivity for SERT and ability to increase the extracellular concentration of serotonin make it a valuable tool for investigating the mechanism of action of antidepressants and other drugs that target the serotonin system. While 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has limitations in terms of its use in lab experiments, it remains an important tool for investigating the role of serotonin in health and disease.
Méthodes De Synthèse
The synthesis of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene involves the reaction of 2-nitrobenzaldehyde with 2-hydroxy-1-methylquinolin-4(1H)-one in the presence of a base. The reaction yields 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene as a yellow solid with a melting point of 250-252°C.
Propriétés
Formule moléculaire |
C15H10N2O4 |
|---|---|
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
4-hydroxy-3-(2-nitrophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-14-9-5-1-3-7-11(9)16-15(19)13(14)10-6-2-4-8-12(10)17(20)21/h1-8H,(H2,16,18,19) |
Clé InChI |
VBCHUGNMPRAFCZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CC=C3[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)




![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)

![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)